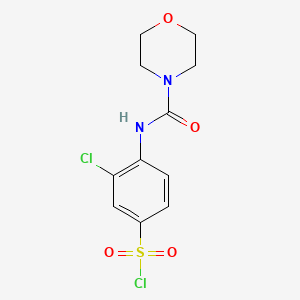

3-chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl Chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl Chloride is a complex organic compound known for its diverse applications in chemical synthesis and industrial processes. This compound features a sulfonyl chloride group, which is highly reactive and useful in various chemical reactions, particularly in the formation of sulfonamides and sulfonylureas.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl Chloride typically involves multiple steps:

Starting Materials: The synthesis begins with 3-chloro-4-nitrobenzenesulfonyl chloride.

Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

Acylation: The resulting amine is then acylated with morpholine-4-carbonyl chloride under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also implemented to reduce environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

3-chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl Chloride undergoes several types of chemical reactions:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Aminolysis: Reaction with amines to form sulfonamides.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Conditions: Typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.

Major Products

Sulfonamides: Formed by reaction with amines.

Sulfonic Acids: Formed by hydrolysis.

Applications De Recherche Scientifique

3-chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl Chloride is utilized in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs which have antibacterial and anti-inflammatory properties.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl Chloride primarily involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide bonds. This reactivity is exploited in various chemical syntheses to introduce sulfonyl groups into target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-chlorobenzenesulfonyl Chloride: Similar in structure but lacks the morpholine-4-carbonylamino group.

3-chloro-4-nitrobenzenesulfonyl Chloride: Precursor in the synthesis of the target compound.

4-(morpholine-4-carbonylamino)benzenesulfonyl Chloride: Similar but without the chlorine substituent on the benzene ring.

Uniqueness

3-chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl Chloride is unique due to the presence of both the morpholine-4-carbonylamino group and the sulfonyl chloride group, which confer specific reactivity and functionality. This combination makes it particularly useful in the synthesis of complex molecules where both groups are required.

This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications. Its ability to form stable sulfonamide bonds is particularly noteworthy, providing a foundation for the development of numerous chemical products and pharmaceuticals.

Activité Biologique

3-Chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl chloride is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C10H12ClN2O3S

- Molecular Weight : 270.73 g/mol

Structural Features

| Feature | Description |

|---|---|

| Chlorine Atom | Present at the para position |

| Morpholine Group | Contributes to solubility and reactivity |

| Sulfonyl Chloride | Enhances electrophilicity |

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The sulfonyl chloride group acts as an electrophile, allowing it to participate in nucleophilic substitution reactions with amino acids in proteins, potentially leading to inhibition or modulation of enzymatic activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation.

Case Studies

- Antibacterial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating potent antibacterial activity .

- Enzyme Inhibition : Research conducted on the inhibition of β-lactamase enzymes highlighted the compound's ability to inhibit enzyme activity, which is crucial for overcoming antibiotic resistance in certain bacterial strains .

- Cytotoxicity Studies : In vitro cytotoxicity assays performed on human cancer cell lines revealed that the compound has selective toxicity towards cancer cells while sparing normal cells, suggesting potential as an anticancer agent .

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of Sulfonamide : The initial reaction involves the chlorination of benzenesulfonamide followed by reaction with morpholine.

- Carbonylation : The introduction of the carbonyl group is achieved through acylation techniques using acyl chlorides.

- Purification : The final product is purified through crystallization or chromatography.

Reaction Conditions

| Step | Reagents | Conditions |

|---|---|---|

| Chlorination | Chlorine gas | Room temperature |

| Acylation | Acetic anhydride | Reflux |

| Purification | Ethanol | Filtration |

Propriétés

IUPAC Name |

3-chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O4S/c12-9-7-8(20(13,17)18)1-2-10(9)14-11(16)15-3-5-19-6-4-15/h1-2,7H,3-6H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGKRQCAONOPSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.